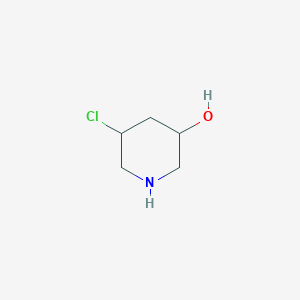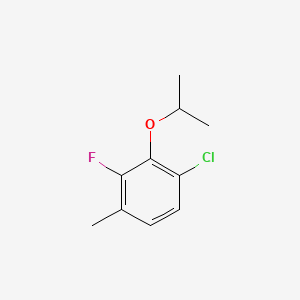
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12ClFO. This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, isopropoxy, and methyl substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be synthesized through several methods:
Fluorination and Chlorination: One method involves the fluorination of toluene followed by chlorination.
Chlorination of Fluorotoluene: Another method involves the chlorination of 3-fluorotoluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products with different substituents replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for potential pharmaceutical applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The isopropoxy and methyl groups may also play a role in modulating the compound’s overall chemical properties and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-methylbenzene: Similar structure but lacks the isopropoxy group.
1-Chloro-3-fluoro-4-methylbenzene: Similar structure but with different positioning of substituents.
1-Chloro-2-fluoro-3-methylbenzene: Similar structure but lacks the isopropoxy group and has different positioning of substituents.
Uniqueness
The presence of the isopropoxy group in this compound makes it unique compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12ClFO |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-4-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3 |
InChI-Schlüssel |
UWPCOFWLANKIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Cl)OC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


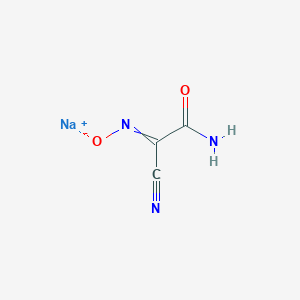
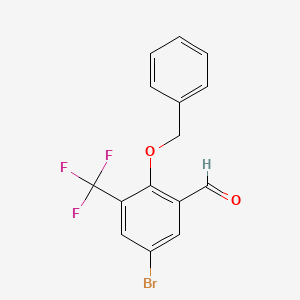

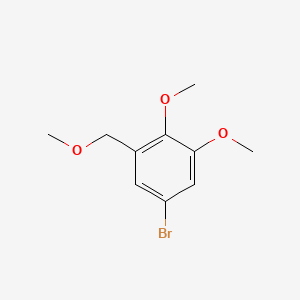
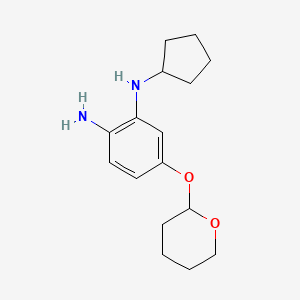
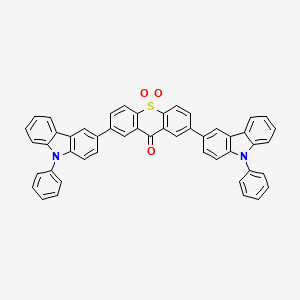
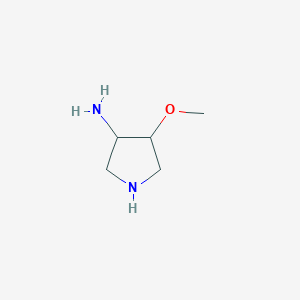
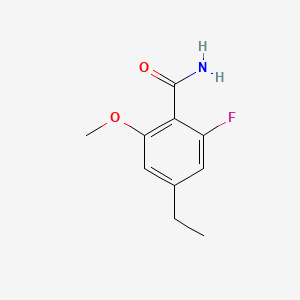
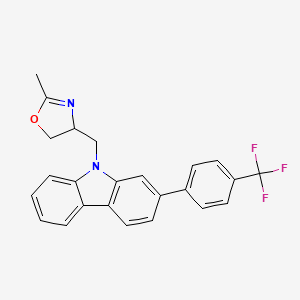
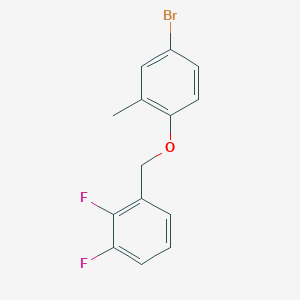


![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
